Acetomenaphthone
Overview
Description
It is a derivative of naphthoquinone and belongs to the vitamin K group, specifically vitamin K3 or menaquinone-0 . This compound is known for its role in blood clotting and bone health.
Mechanism of Action
Target of Action
Acetomenaphthone, also known as Vitamin K4, is a synthetic naphthoquinone that can be converted into active Vitamin K2 (menaquinone) in the body . The primary targets of this compound are the Vitamin K-dependent coagulation factors in the body, including factors II (prothrombin), VII (proconvertin), IX (Christmas factor), and X (Stuart factor), as well as proteins C and S . These proteins play crucial roles in the normal clotting of blood .
Mode of Action
This compound is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . This process is essential for the activation of these proteins, which are necessary for blood coagulation. The compound is converted into its active form, menaquinone, in the liver .
Result of Action
The primary result of this compound’s action is the promotion of normal blood clotting. By aiding in the activation of several clotting factors, it helps prevent excessive bleeding and promotes wound healing. An overdose can be detrimental, especially to infants, who may suffer from kernicterus, a form of severe brain damage that may produce decreased movement, loss of appetite, seizures, deafness, mental retardation, and even death .
Biochemical Analysis
Biochemical Properties
Acetomenaphthone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
This compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being researched.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact pathways and interactions are still being studied.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner. It interacts with various transporters and binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Acetomenaphthone can be synthesized through various methods. One common method involves the oxidation of 2-methyl-1,4-naphthoquinone . Another approach includes the demethylation of 2-methyl-1,4-dimethoxynaphthalene . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Acetomenaphthone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form menadione, a compound with significant biological activity.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions to form various derivatives.
Common reagents used in these reactions include chromium(IV) oxide for oxidation and various reducing agents for reduction reactions . The major products formed from these reactions are menadione and hydroquinone derivatives .
Scientific Research Applications
Acetomenaphthone has a wide range of scientific research applications:
Comparison with Similar Compounds
Acetomenaphthone is similar to other naphthoquinone derivatives such as menadione (vitamin K3) and phylloquinone (vitamin K1) . it is unique in its structure, having two acetoxy groups attached to the naphthoquinone core . This structural difference gives it distinct chemical properties and biological activities .
Similar Compounds
- Menadione (Vitamin K3)
- Phylloquinone (Vitamin K1)
- Menaquinone (Vitamin K2)
This compound stands out due to its specific applications in both industrial and medical fields, making it a valuable compound for various scientific research and practical uses .
Properties
IUPAC Name |
(4-acetyloxy-3-methylnaphthalen-1-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9-8-14(18-10(2)16)12-6-4-5-7-13(12)15(9)19-11(3)17/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWSYCQQUDFMAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046236 | |
Record name | Acetomenaphthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acetomenaphthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032725 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
573-20-6 | |
Record name | Vitamin K4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetomenaphthone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetomenaphthone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403062 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetomenaphthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Menadiol di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETOMENAPHTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWG8UZD9HT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acetomenaphthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032725 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113 °C | |
Record name | Acetomenaphthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032725 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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